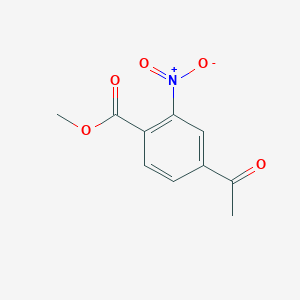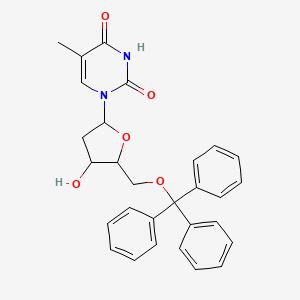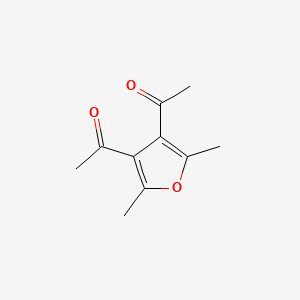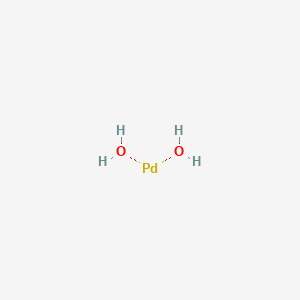
palladium;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium hydroxide on activated carbon is a widely used catalyst in organic synthesis and industrial processes. This compound consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. The presence of water helps in maintaining the stability and dispersion of the palladium hydroxide particles on the carbon support.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of palladium hydroxide on activated carbon typically involves the following steps:
Activation of Carbon: Activated carbon is treated in a tubular furnace with hydrogen to enhance its surface properties.
Preparation of Palladium Solution: Palladium chloride is dissolved in water, followed by the addition of hydrochloric acid and a stabilizer. This mixture is stirred at 60-80°C for 3-5 hours.
Impregnation: The activated carbon is added to the palladium solution and stirred for 1-4 hours.
Precipitation: An alkaline solution is added to the mixture to adjust the pH to 8-13, followed by stirring at 75-85°C for 1-3 hours and aging for 5-10 hours.
Filtration and Drying: The mixture is filtered, washed until neutral pH is achieved, and then dried to obtain palladium hydroxide on activated carbon.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and high yield. The process is optimized for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: Palladium hydroxide on activated carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, ketones, nitriles, and nitro groups.
Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Coupling Reactions: Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, mild temperatures, and pressures.
Hydrogenolysis: Hydrogen gas, elevated temperatures, and pressures.
Coupling Reactions: Aryl halides, alkenes, bases, and solvents like dimethylformamide.
Major Products:
Hydrogenation: Saturated hydrocarbons, alcohols, and amines.
Hydrogenolysis: Deprotected compounds, such as deprotected oligosaccharides.
Coupling Reactions: Substituted alkenes and biaryl compounds
科学的研究の応用
Palladium hydroxide on activated carbon is extensively used in:
Chemistry: Catalysis of hydrogenation and coupling reactions.
Biology: Synthesis of biologically active molecules.
Medicine: Production of pharmaceuticals through selective hydrogenation and deprotection reactions.
Industry: Manufacturing of fine chemicals, agrochemicals, and polymers .
作用機序
The catalytic activity of palladium hydroxide on activated carbon is attributed to the palladium particles’ ability to adsorb and activate hydrogen molecules. The activated hydrogen atoms then interact with the substrate, facilitating various chemical transformations. The carbon support provides a high surface area, enhancing the dispersion and stability of the palladium particles .
類似化合物との比較
Palladium on Carbon: Used for similar hydrogenation and coupling reactions but lacks the hydroxide component.
Platinum on Carbon: Another noble metal catalyst with similar applications but different selectivity and activity.
Rhodium on Carbon: Used for specific hydrogenation reactions with different substrate preferences .
Uniqueness: Palladium hydroxide on activated carbon is unique due to its high activity in hydrogenation and coupling reactions, especially in the presence of water. The hydroxide component enhances its catalytic properties, making it more effective in certain reactions compared to other palladium-based catalysts .
特性
分子式 |
H4O2Pd |
|---|---|
分子量 |
142.45 g/mol |
IUPAC名 |
palladium;dihydrate |
InChI |
InChI=1S/2H2O.Pd/h2*1H2; |
InChIキー |
GTNIFOACFLTSCQ-UHFFFAOYSA-N |
正規SMILES |
O.O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


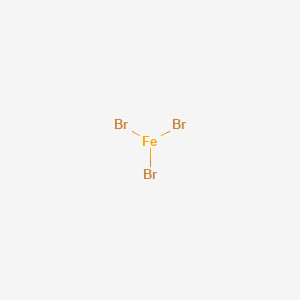
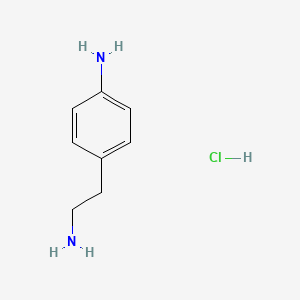
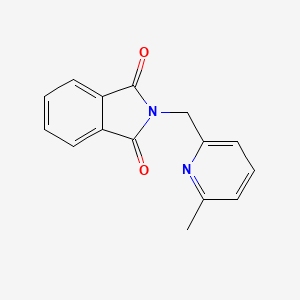
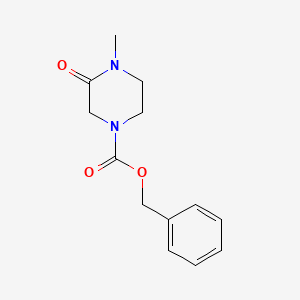

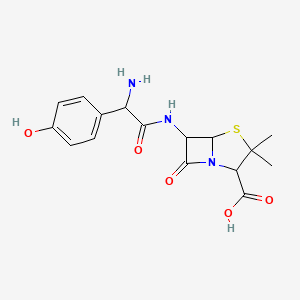
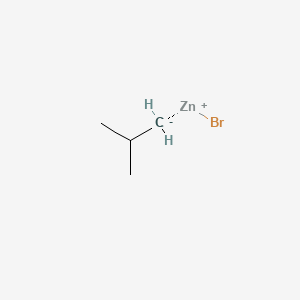
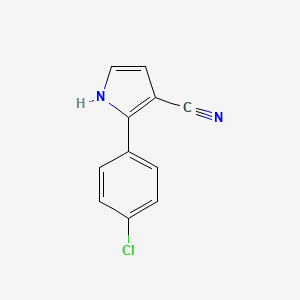
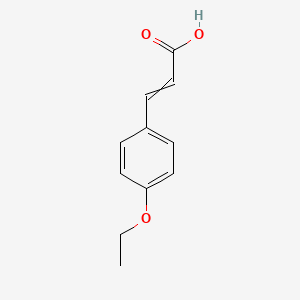
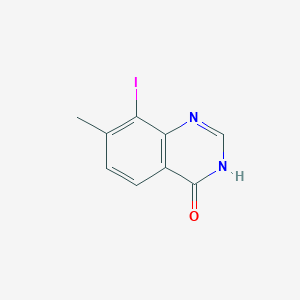
![1-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8816794.png)
